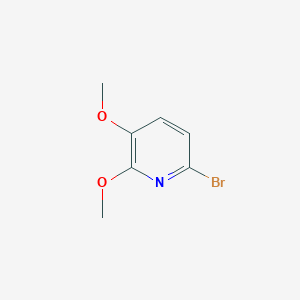

6-Bromo-2,3-dimethoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3-dimethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEBOEUQASVFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201307970 | |

| Record name | 6-Bromo-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52606-08-3 | |

| Record name | 6-Bromo-2,3-dimethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52606-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 2,3 Dimethoxypyridine and Analogues

Direct Halogenation Approaches to Bromopyridines

Direct halogenation is a common strategy for the synthesis of bromopyridines. The regiochemical outcome of these reactions is governed by the electronic effects of the substituents on the pyridine (B92270) ring. Electron-donating groups, such as methoxy (B1213986) groups, activate the ring towards electrophilic substitution and direct the incoming electrophile to specific positions.

Regioselective Bromination of Dimethoxypyridine Precursors

The presence of two methoxy groups on the pyridine ring significantly influences the regioselectivity of bromination. The methoxy groups at the 2- and 3-positions activate the ring, but their directing effects must be carefully considered to achieve the desired isomer.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic and heterocyclic compounds. masterorganicchemistry.com It offers several advantages over molecular bromine, including milder reaction conditions and often higher regioselectivity. masterorganicchemistry.comdocsity.com The bromination of dimethoxypyridine precursors with NBS typically proceeds via an electrophilic aromatic substitution mechanism.

Studies on the bromination of various methoxy-substituted pyridines have shown that NBS can be a highly effective reagent. For instance, the bromination of 2-methoxy and 2,6-dimethoxypyridine (B38085) with NBS affords the corresponding bromo derivatives with high regioselectivity and in nearly quantitative yields. thieme-connect.comresearchgate.net This highlights the strong activating and directing effect of the methoxy group, particularly towards the para position. researchgate.net While specific studies on the direct NBS bromination of 2,3-dimethoxypyridine (B17369) to yield 6-bromo-2,3-dimethoxypyridine are not extensively detailed in the provided results, the general principles of pyridine bromination suggest that the 6-position would be a likely site of attack due to the combined directing effects of the two methoxy groups.

In a related synthesis, N-bromosuccinimide was used to regioselectively brominate 2,3-dimethoxy-4-hydroxypyridine at the 5-position. nih.gov This demonstrates the ability of NBS to selectively functionalize a dimethoxypyridine ring, with the regioselectivity being influenced by the additional hydroxyl group.

| Precursor | Reagent | Product | Yield | Reference |

| 2,3-dimethoxy-4-hydroxypyridine | N-Bromosuccinimide (NBS) | 5-bromo-2,3-dimethoxypyridin-4-ol | Major product | nih.gov |

| 2-methoxypyridine | N-Bromosuccinimide (NBS) | 5-bromo-2-methoxypyridine | Almost quantitative | thieme-connect.comresearchgate.net |

| 2,6-dimethoxypyridine | N-Bromosuccinimide (NBS) | 3-bromo-2,6-dimethoxypyridine | Almost quantitative | thieme-connect.comresearchgate.net |

Molecular bromine (Br₂) is a classical and potent brominating agent. sci-hub.se Its reaction with activated pyridines often requires careful control of conditions to avoid over-bromination and to achieve the desired regioselectivity. The use of a solvent can significantly influence the outcome of the reaction.

For example, the bromination of 2-amino-4,6-lutidine with bromine in acetic acid yields the 3,5-dibromo derivative, indicating the strong activating effect of the amino and methyl groups. researchgate.net In the context of dimethoxypyridines, the synthesis of 2-Bromo-3,6-dimethoxypyridine typically involves the bromination of 3,6-dimethoxypyridine with bromine in a suitable solvent like acetic acid or dichloromethane (B109758). This suggests that direct bromination of 2,3-dimethoxypyridine with molecular bromine could potentially lead to the formation of this compound, although the reaction may also yield other isomers or polybrominated products depending on the conditions.

| Precursor | Reagent | Solvent | Product | Reference |

| 3,6-dimethoxypyridine | Bromine (Br₂) | Acetic acid or Dichloromethane | 2-Bromo-3,6-dimethoxypyridine | |

| 2-amino-4,6-lutidine | Bromine (Br₂) | Acetic acid | 3,5-dibromo-2-amino-4,6-lutidine | researchgate.net |

Utilizing N-Bromosuccinimide (NBS)

Mechanistic Considerations in Pyridine Bromination Reactions

The bromination of pyridines is an electrophilic aromatic substitution reaction. The pyridine ring is generally less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. gla.ac.uk However, the presence of electron-donating substituents, such as methoxy groups, can significantly activate the ring and facilitate bromination.

The mechanism of bromination can be influenced by the specific reagents and conditions employed. When using molecular bromine, the reaction is often catalyzed by a Lewis acid or proceeds in a polar solvent to facilitate the generation of the electrophilic bromine species. cdnsciencepub.com The regioselectivity is determined by the directing effects of the substituents on the pyridine ring. Methoxy groups are ortho, para-directing, and their combined influence in 2,3-dimethoxypyridine would be expected to direct the incoming electrophile to the 6-position.

In the case of NBS, the reaction can proceed through a free-radical mechanism, particularly for allylic or benzylic brominations, or an electrophilic mechanism for aromatic substrates. masterorganicchemistry.comdocsity.com For the bromination of the pyridine ring itself, an electrophilic pathway is more likely. The reaction is believed to involve the generation of a low concentration of molecular bromine, which then acts as the brominating agent. masterorganicchemistry.com

Functional Group Interconversion Strategies for Bromine Introduction

An alternative to direct halogenation is the introduction of a bromine atom through the transformation of another functional group. This approach can offer greater control over regioselectivity, especially when direct halogenation is problematic.

Ortho-Lithiation and Subsequent Electrophilic Bromination

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic and heterocyclic compounds. clockss.org This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting aryllithium species can then be quenched with an electrophile, such as a bromine source, to introduce a bromine atom at a specific position. clockss.org

While direct ortho-lithiation of 2,3-dimethoxypyridine followed by bromination to yield this compound is not explicitly described in the provided search results, the principles of this methodology are well-established for substituted pyridines. clockss.org For instance, the lithiation of 2,3-dimethoxypyridine with n-butyl lithium has been reported, followed by trapping with trimethylborate and subsequent oxidation to introduce a hydroxyl group at the 4-position. nih.gov This demonstrates that the 4-position of 2,3-dimethoxypyridine is susceptible to deprotonation.

Interestingly, a "halogen dance" reaction has been reported for a related compound, 5-bromo-2,3-dimethoxy-4-(methoxymethoxy)pyridine. nih.gov Treatment of this compound with LDA and catalytic bromine resulted in the rearrangement of the bromine atom from the 5-position to the 6-position, yielding 6-bromo-2,3-dimethoxy-4-(methoxymethoxy)pyridine in excellent yield. nih.gov This transformation highlights the thermodynamic stability of the 6-bromo isomer and suggests that a lithiation-based approach could be a viable route to this compound.

Furthermore, an improved method for the bromination of metalated haloarenes involves transmetalation of the aryllithium intermediate with zinc chloride (ZnCl₂) prior to bromination. organic-chemistry.org This procedure has been shown to dramatically improve the yields of 1,2-dibromoarenes by minimizing side reactions. organic-chemistry.org Such a strategy could potentially be applied to the synthesis of this compound if direct bromination of the lithiated intermediate proves to be low-yielding.

| Precursor | Reagents | Product | Yield | Reference |

| 5-bromo-2,3-dimethoxy-4-(methoxymethoxy)pyridine | 1. LDA, 2. Catalytic bromine | 6-bromo-2,3-dimethoxy-4-(methoxymethoxy)pyridine | Excellent | nih.gov |

| Bromoarenes | 1. n-BuLi, 2. ZnCl₂, 3. Bromine source | 1,2-Dibromoarenes | 68-95% | organic-chemistry.org |

Role of Lithium Diisopropylamide (LDA) in Regioselectivity

Halogen Dance Rearrangements for Positional Isomerization

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgresearchgate.net This rearrangement provides a powerful tool for accessing isomers that are difficult to synthesize through direct methods. wikipedia.org The process is typically initiated by deprotonation with a strong base, like LDA, often leading to a more thermodynamically stable product. wikipedia.org The reaction can be conceptualized as a series of halogen-metal exchange steps. wikipedia.orgrsc.org This methodology has been successfully applied to various bromopyridines, enabling the synthesis of specific positional isomers. For instance, treatment of a bromopyridine with a lithium base can induce a halogen dance, and trapping the resulting lithiated intermediate with an electrophile allows for functionalization at a new position. arkat-usa.org Recent advancements have even explored catalytic versions of the halogen dance, reducing the need for stoichiometric amounts of strong bases. acs.org

The following table summarizes key aspects of the halogen dance rearrangement.

| Feature | Description | Reference |

| Definition | Base-catalyzed migration of a halogen on an aromatic/heteroaromatic ring. | wikipedia.orgresearchgate.net |

| Initiation | Deprotonation with a strong base (e.g., LDA). | wikipedia.org |

| Mechanism | Involves intermolecular halogen-metal transposition. | rsc.org |

| Driving Force | Formation of a more thermodynamically stable product. | wikipedia.org |

| Application | Synthesis of isomers inaccessible by direct methods. | arkat-usa.orgwikipedia.org |

Multi-Step Synthetic Sequences Incorporating this compound Core

The construction of complex molecules often requires multi-step synthetic sequences. For a target like this compound, these sequences can involve building the pyridine ring from acyclic precursors or modifying an existing pyridine system.

Construction of Pyridine Ring with Bromine and Methoxy Functionalities

Synthesizing a substituted pyridine ring from acyclic precursors allows for the precise placement of functionalities. Various methods exist for pyridine ring synthesis, such as the Hantzsch pyridine synthesis and other condensation reactions. beilstein-journals.org A modular approach involves a cascade reaction that can include a copper-catalyzed cross-coupling, an electrocyclization, and an oxidation step to form highly substituted pyridines from readily available starting materials. scispace.com For a target like this compound, a strategy could involve the cyclization of precursors already containing the necessary methoxy groups, followed by a regioselective bromination step.

Derivatization from Pre-Existing Halogenated Pyridine Systems

An alternative and often more practical approach is to start with a pre-existing halogenated pyridine and introduce the desired functionalities through a series of substitution and modification reactions. researchgate.net For example, starting with a di- or tri-halogenated pyridine, sequential nucleophilic aromatic substitution (SNAr) or cross-coupling reactions can be employed to introduce methoxy groups. The differing reactivity of halogens (e.g., iodine being more reactive than bromine, which is more reactive than chlorine) can be exploited for selective functionalization. A common strategy involves using a dihalogenated pyridine and selectively replacing one halogen with a methoxy group, followed by the introduction of the second methoxy group. Subsequent bromination, if the bromine is not already present, would complete the synthesis. For instance, 2,6-dichloropyridine (B45657) can be selectively functionalized to introduce different substituents. pharm.or.jp

Industrial Scale-Up Considerations for Production Methods

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges. Key considerations include the cost and availability of starting materials, the safety of the reagents and reaction conditions, and the efficiency and robustness of the process. For pyridine derivatives, methods that avoid cryogenic temperatures and highly pyrophoric reagents like n-butyllithium are preferred. mdpi.com The development of continuous flow processes can offer significant advantages for industrial production, including improved heat and mass transfer, enhanced safety, and better reproducibility. rsc.orgnih.gov For instance, the difunctionalization of pyridines via pyridyne intermediates has been successfully adapted to a continuous flow setup. rsc.orgnih.gov Furthermore, the environmental impact of the synthesis, including solvent usage and waste generation, is a critical factor in modern industrial chemistry. Catalytic methods, including those for C-H functionalization and halogen dance reactions, are highly desirable as they reduce waste and improve atom economy. acs.orgbeilstein-journals.orgfigshare.com

The table below outlines some key considerations for industrial scale-up.

| Consideration | Importance in Industrial Scale-Up | Example | Reference |

| Cost of Raw Materials | Directly impacts the economic viability of the final product. | Utilizing inexpensive and readily available starting materials. | nih.gov |

| Reaction Safety | Essential for preventing accidents and ensuring worker safety. | Avoiding pyrophoric reagents and extreme temperatures. | mdpi.com |

| Process Efficiency | Maximizes product output and minimizes production time and cost. | High-yielding reactions with simple purification procedures. | google.com |

| Continuous Flow Chemistry | Offers improved safety, control, and scalability. | Adaptation of pyridine functionalization to flow reactors. | rsc.orgnih.gov |

| Catalytic Methods | Reduces waste and improves atom economy. | Employing transition-metal or organocatalysts. | acs.orgfigshare.com |

| Environmental Impact | Minimizes pollution and promotes sustainable manufacturing. | Using greener solvents and reducing waste streams. | clockss.org |

Advanced Chemical Reactivity and Transformations of 6 Bromo 2,3 Dimethoxypyridine

Carbon-Carbon Bond Forming Reactions

The bromine atom at the 6-position of the pyridine (B92270) ring in 6-bromo-2,3-dimethoxypyridine serves as a versatile handle for a variety of carbon-carbon bond-forming reactions. These transformations are predominantly catalyzed by transition metals, most notably palladium and nickel, and allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, and alkyl groups.

Palladium catalysts are extensively utilized for the functionalization of this compound, facilitating several named cross-coupling reactions that have become indispensable tools in modern organic synthesis.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. organic-chemistry.org In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 6-position. The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. The general applicability and functional group tolerance of the Suzuki-Miyaura coupling make it a highly valuable tool. nih.gov

A variety of palladium catalysts and ligands have been developed to improve the efficiency and scope of the Suzuki-Miyaura coupling. For instance, palladium acetate (B1210297) in conjunction with phosphine (B1218219) ligands is a common catalytic system. beilstein-journals.org The choice of base, solvent, and reaction temperature is crucial for achieving high yields and preventing side reactions. beilstein-journals.org Microwave-assisted Suzuki-Miyaura reactions have also been shown to be effective, often leading to shorter reaction times and improved yields. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Aryl/Heteroarylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 92 |

This table is illustrative and based on typical conditions reported for similar substrates.

The Sonogashira coupling reaction provides a direct route to synthesize substituted alkynes by reacting a vinyl or aryl halide with a terminal alkyne. researchgate.net This palladium-catalyzed reaction, often with a copper(I) co-catalyst, is instrumental in the alkynylation of this compound. researchgate.netorganic-chemistry.org The resulting 6-alkynyl-2,3-dimethoxypyridine derivatives are valuable intermediates in the synthesis of more complex molecules. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts. organic-chemistry.orgnih.gov

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base, such as triethylamine (B128534) or diisopropylamine. researchgate.net The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency. researchgate.net

Table 2: Examples of Sonogashira Coupling with this compound

| Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 90 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | DMF | 88 |

This table is illustrative and based on typical conditions reported for similar substrates.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for forming carbon-carbon bonds, including sp³-sp², sp²-sp², and sp-sp² bonds. wikipedia.org For this compound, Negishi coupling allows for the introduction of a variety of organic groups by utilizing different organozinc reagents. mdpi.com Organozinc reagents can be prepared from the corresponding organic halides and activated zinc metal.

The reaction is typically catalyzed by palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or those derived from Pd(dba)₂ and a ligand like XPhos. mdpi.com The reaction conditions are generally mild, but the air and moisture sensitivity of organozinc reagents necessitates the use of anhydrous and oxygen-free environments. wikipedia.org

Table 3: Examples of Negishi Coupling with this compound

| Organozinc Reagent | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 80 |

| Ethylzinc bromide | PdCl₂(dppf) | Dioxane | 75 |

This table is illustrative and based on typical conditions reported for similar substrates.

The Stille coupling reaction forms a carbon-carbon bond by reacting an organotin compound with an organic halide, catalyzed by a palladium complex. organic-chemistry.org This method is known for its tolerance of a wide range of functional groups and the stability of the organotin reagents. organic-chemistry.org In the case of this compound, Stille coupling can be employed to introduce various organic moieties. However, a significant drawback of this reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.orgmdpi.com

Typical catalysts for the Stille reaction include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. mdpi.com Additives such as copper(I) salts can sometimes accelerate the reaction. harvard.edu

Table 4: Examples of Stille Coupling with this compound

| Organotin Reagent | Catalyst System | Additive | Solvent | Yield (%) |

|---|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | None | Toluene | 88 |

| Tributyl(vinyl)stannane | PdCl₂(AsPh₃)₂ | CuI | DMF | 82 |

This table is illustrative and based on typical conditions reported for similar substrates.

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed methods. ucla.edu Nickel catalysts can exhibit unique reactivity and are sometimes more effective for coupling with certain substrates. wikipedia.orgmdpi.com For this compound, nickel catalysts can be used in various coupling reactions, including those analogous to the palladium-catalyzed transformations.

Nickel catalysts, such as NiCl₂(dme) or Ni(acac)₂, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, are commonly employed. wikipedia.org These reactions can be used for the formation of biaryl compounds and for the introduction of alkyl groups. mdpi.comnih.gov

Table 5: Examples of Nickel-Catalyzed Coupling with this compound

| Coupling Partner | Catalyst System | Ligand | Base/Reductant | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | NiCl₂(dme) | PPh₃ | K₃PO₄ | Dioxane | 75 |

| Methylmagnesium bromide | Ni(acac)₂ | dppe | - | THF | 70 |

This table is illustrative and based on typical conditions reported for similar substrates.

Negishi Coupling for Organozinc Reagent Mediated Functionalization

Electrochemical Coupling Approaches for Pyridine Derivatives

Electrochemical methods represent a promising and environmentally conscious approach to chemical synthesis, often avoiding the need for toxic and costly reagents. mdpi.com In the context of pyridine derivatives, nickel-catalyzed electroreductive homocoupling of bromopyridines has been shown to be a simple and efficient method for creating bipyridine structures. mdpi.comresearchgate.net This process is typically conducted in an undivided cell using a sacrificial anode made of zinc or iron. mdpi.comnih.gov

While direct electrochemical studies on this compound are not extensively documented, the general success of this method with other bromopyridines suggests its potential applicability. mdpi.comresearchgate.net The reaction mechanism involves the generation of an active Ni(0) species at a constant current density, which then participates in the coupling reaction. mdpi.com This approach has been successful for synthesizing various bipyridines and terpyridines, although hetero-coupling reactions can sometimes result in statistical mixtures of products. mdpi.comresearchgate.net The efficiency of these electrochemical couplings can be influenced by the solvent, catalyst, and the nature of the sacrificial anode. nih.gov

Carbon-Heteroatom Bond Forming Reactions

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for halopyridines. masterorganicchemistry.com In these reactions, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of a halide. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

The bromine atom in this compound can be displaced by oxygen nucleophiles, such as alkoxides, through an SNAr mechanism. For instance, the reaction with sodium methoxide (B1231860) leads to the formation of 2,3,6-trimethoxypyridine. This substitution is a common strategy for introducing alkoxy groups onto a pyridine ring. The regioselectivity of SNAr reactions on substituted pyridines can be influenced by the solvent and the nature of the counter-ion of the alkoxide. researchgate.net In some cases, coordination of the metal counter-ion to a directing group on the pyridine ring can favor substitution at the ortho position. researchgate.net

A summary of representative SNAr reactions with oxygen nucleophiles is presented below:

| Starting Material | Reagent | Product | Notes |

| This compound | Sodium methoxide | 2,3,6-Trimethoxypyridine | A standard method for introducing a methoxy (B1213986) group. |

| 2,6-Dichloropyridines | Alkali metal alkoxides | Ortho-substituted alkoxypyridines | The regioselectivity is influenced by the solvent and the metal counter-ion. researchgate.net |

The formation of carbon-nitrogen bonds using this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, allowing for the coupling of aryl halides with a wide variety of amines. wikipedia.orgresearchgate.net

The Buchwald-Hartwig amination typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a suitable phosphine ligand and a base. nih.govnih.gov The choice of ligand is crucial and can significantly impact the reaction's efficiency. wikipedia.org For the amination of 6-bromopurine (B104554) nucleosides, which share structural similarities with this compound, the Xantphos ligand has been shown to be effective. nih.govnih.gov

Below is a table summarizing conditions for Buchwald-Hartwig amination reactions:

| Aryl Halide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product |

| 6-Bromopurine nucleosides | Aryl amines | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 100 | N-Aryl-6-aminopurine nucleosides |

| 7-Bromo-4-methyl-2,1,3-benzothiadiazole | Benzophenone imine | Not specified | Not specified | Not specified | Not specified | 7-Amino-4-methyl-2,1,3-benzothiadiazole |

| 2-Chlorobenzimidazole derivatives | 4-Aminopiperidine | Palladium catalyst | Not specified | Not specified | Not specified | N-substituted 2-aminobenzimidazoles |

Replacement of Halogen with Oxygen Nucleophiles (e.g., Alkoxides)

Ortho-Metalation Directed Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This process involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form an organolithium intermediate in situ. wikipedia.orgclockss.org This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. clockss.org

For pyridine derivatives, methoxy groups can act as effective DMGs. wikipedia.orgclockss.org In the case of 2,3-dimethoxypyridine (B17369), metalation has been shown to occur at the 4-position. researchgate.net The reaction is generally carried out at low temperatures in an anhydrous ether solvent like THF. clockss.org The use of hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can help to avoid addition of the organolithium reagent to the pyridine ring's C=N bond. clockss.org

While direct studies on this compound are limited, the principles of DoM on related systems provide a strong indication of its potential reactivity. The methoxy groups would be expected to direct metalation, and the resulting organometallic intermediate could then be functionalized.

The following table illustrates the functionalization of 2,3-dimethoxypyridine via directed lithiation:

| Electrophile | Functional Group Introduced (E) | Yield (%) |

| DCl | D | 99 |

| PhCHO | PhCH(OH) | 71 |

| BrCN | Br | 60 |

| B(OMe)₃ then H₂O₂ | OH | 64 |

Redox Chemistry and Radical Transformations

The redox chemistry of this compound and its involvement in radical transformations are less explored areas. However, related pyridine derivatives have been shown to participate in such reactions. For instance, nickel-catalyzed reductive cross-coupling reactions of bromopyridines with alkyl halides have been developed, some of which are proposed to proceed through radical intermediates. nih.govorganic-chemistry.org These reactions often utilize a metal reductant, such as manganese or zinc, to facilitate the catalytic cycle. nih.govorganic-chemistry.org

Photoredox catalysis in combination with nickel catalysis has also emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, often involving radical pathways. oaepublish.com While specific applications to this compound are not yet widely reported, the general methodologies suggest a potential avenue for its future functionalization.

Reductive Dehalogenation Strategies

The removal of the bromine atom from the C6 position is a key transformation, yielding the 2,3-dimethoxypyridine scaffold. This reductive dehalogenation can be achieved through catalytic hydrogenation. While specific conditions for this compound are not extensively documented in readily available literature, general principles for aryl bromides suggest the use of a palladium-on-carbon (Pd/C) catalyst with a hydrogen source. For related compounds, bromides are typically reduced more readily than chlorides under neutral catalytic hydrogenation conditions. clockss.org It is noted that reductive dehalogenation can sometimes be a competing side reaction in nickel-catalyzed cross-coupling reactions of halopyridines. mdpi.com

Photoredox catalysis offers a modern alternative for reductive dehalogenation. chemrxiv.org For instance, ruthenium-based photosensitizers have been successfully employed for the dehalogenation of α-halo esters and amides in a process that is considered a green alternative to traditional tin-promoted methods. chemrxiv.org Another approach involves the use of Hantzsch esters as photoreductants, which have been shown to be effective in the selective debromination of α-bromo ketones. researchgate.net These methods highlight potential strategies that could be adapted for the dehalogenation of this compound.

| Method | Typical Reagents | Potential Product | Notes |

| Catalytic Hydrogenation | H₂, Pd/C | 2,3-Dimethoxypyridine | A standard and effective method for aryl bromide reduction. clockss.org |

| Photoredox Catalysis | Photosensitizer (e.g., Ru or Ir complex), H-donor | 2,3-Dimethoxypyridine | Offers mild and environmentally friendly reaction conditions. chemrxiv.org |

| Hantzsch Ester Reduction | Hantzsch Ester, light source | 2,3-Dimethoxypyridine | Can be used as a photoreductant for dehalogenation. researchgate.net |

Oxidative Functionalization of the Pyridine Ring

Oxidative functionalization of the pyridine ring in this compound can be directed to either the nitrogen atom or a C-H bond. N-oxidation is a common reaction for electron-rich pyridines. The use of oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the pyridine nitrogen to an N-oxide. vu.ltfigshare.com This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic substitution reactions. For instance, various substituted bromopyridines have been successfully converted to their corresponding N-oxides using m-CPBA in dichloromethane (B109758). figshare.com A general process for synthesizing pyridine-N-oxides involves reacting the pyridine compound with m-CPBA in dichloromethane at low to ambient temperatures, yielding the N-oxide with high purity after workup. google.com

Direct C-H oxidation of the pyridine ring is more challenging but can be achieved using potent manganese-based catalysts, which are known to perform aromatic C-H hydroxylation reactions. rsc.org

| Reaction | Reagent | Product | Significance |

| N-Oxidation | m-CPBA | This compound N-oxide | Alters electronic properties for further functionalization. vu.ltfigshare.comgoogle.com |

| C-H Hydroxylation | Manganese complexes, H₂O₂ | Hydroxylated this compound | Direct introduction of a hydroxyl group. rsc.org |

Metal-mediated Organometallic Reagent Formation

The bromine atom at the C6 position serves as a handle for the formation of highly reactive organometallic intermediates. Halogen-metal exchange is a primary strategy for this purpose. The reaction of this compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) can induce a bromine-lithium exchange to generate the corresponding 6-lithiated pyridine species. tcnj.eduharvard.edu This intermediate is a powerful nucleophile that can be trapped with various electrophiles.

The formation of organozinc reagents can be achieved through the reaction of the bromopyridine with highly reactive zincates, such as lithium tri- or tetraalkyl zincates, at room temperature. researchgate.net This method allows for the creation of C-Zn bonds that can participate in subsequent Negishi-type cross-coupling reactions. researchgate.net Similarly, organomanganese reagents can be prepared by the direct insertion of activated manganese into the carbon-bromine bond, often in the presence of catalytic amounts of other metal salts like InCl₃ and PbCl₂. chemrxiv.org

| Reagent Type | Formation Method | Key Reagents | Intermediate |

| Organolithium | Halogen-Lithium Exchange | n-BuLi or t-BuLi, THF, -78 °C | 2,3-Dimethoxypyridin-6-yl-lithium |

| Organozinc | Halogen-Zinc Exchange | nBu₄ZnLi₂·TMEDA, Toluene, rt | (2,3-Dimethoxypyridin-6-yl)zincate |

| Organomanganese | Direct Metal Insertion | Activated Mn, LiCl, InCl₃/PbCl₂ (cat.), THF | (2,3-Dimethoxypyridin-6-yl)manganese bromide |

Radical-Mediated Bromination and Functionalization

Radical reactions offer unique pathways for the functionalization of this compound. While radical bromination typically targets allylic or benzylic positions, radical addition to the pyridine ring itself can be achieved under specific conditions, such as the Minisci reaction. researchgate.netlibretexts.org The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus electron-deficient) N-heteroarene. rsc.org For this compound, this would require activation of the ring, typically with a strong acid, followed by the introduction of an alkyl radical.

Photoredox catalysis provides a modern platform for radical-mediated functionalization. These reactions can generate alkyl radicals from sources like alkyl iodides under neutral conditions, which then add to activated heterocycles like N-methoxypyridinium salts. rsc.org While direct examples involving this compound are scarce, the principles suggest potential applicability.

Advanced Derivatization and Functionalization Strategies

Building upon the primary reactivity, this compound can be converted into other valuable intermediates or undergo highly selective modifications.

Conversion to Other Reactive Intermediates (e.g., Triflates, Boronic Esters)

The conversion of the bromo group into a boronic ester is a powerful strategy for enabling subsequent Suzuki-Miyaura cross-coupling reactions. The Miyaura borylation is a well-established method for converting aryl halides into aryl boronate esters using a palladium catalyst and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.orgorganic-chemistry.org A specific instance of this involves the Suzuki coupling of this compound with a boronate ester, demonstrating the compound's utility in palladium-catalyzed reactions. rsc.org The reaction typically proceeds in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃. rsc.org

Formation of a triflate from the C6 position first requires conversion of the bromo group to a hydroxyl group (2,3-dimethoxypyridin-6-ol). This pyridinol can then be reacted with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like pyridine or 2,6-di-tert-butylpyridine (B51100) to yield the highly reactive 6-triflate derivative. researchgate.net This triflate is an excellent leaving group for various cross-coupling reactions.

| Intermediate | Precursor | Key Reagents | Significance |

| Boronic Ester | This compound | B₂(pin)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Enables Suzuki-Miyaura cross-coupling reactions. rsc.orgrsc.org |

| Triflate | 2,3-Dimethoxypyridin-6-ol | Tf₂O, Pyridine | Creates a highly reactive leaving group for coupling reactions. researchgate.net |

Chemo- and Regioselective Modifications

The substituents on the pyridine ring exert strong directing effects, enabling highly selective functionalization reactions. One of the most striking examples of regiocontrol is the "halogen dance" reaction. clockss.org This base-catalyzed isomerization can move a halogen atom to a different position on the ring. In a synthesis of atpenin A5 derivatives, a 5-bromo-2,3-dimethoxypyridine (B1280217) derivative was treated with lithium diisopropylamide (LDA), causing the bromine to "dance" or rearrange to the C6 position, yielding the 6-bromo isomer in excellent yield. nih.gov This demonstrates a powerful method for accessing specific isomers that may be difficult to synthesize directly. nih.gov

Directed ortho-metalation (DoM) is another key strategy for regioselective functionalization. The methoxy groups on the pyridine ring can direct deprotonation to an adjacent position. Research on 2,3-dimethoxypyridine has shown that deprotonation using a mixed lithium-zinc base occurs selectively at the C4 position, guided by the directing effect of the methoxy groups. researchgate.net This allows for the introduction of an electrophile at a specific site, distinct from the position of the bromine atom.

| Strategy | Description | Example Reagents | Outcome |

| Halogen Dance | Base-catalyzed rearrangement of a halogen atom around the pyridine ring. clockss.orgchemrxiv.org | LDA, THF | Conversion of a 5-bromo isomer to a 6-bromo isomer. nih.gov |

| Directed ortho-Metalation | Deprotonation at a position ortho to a directing group (e.g., methoxy). | LiTMP/ZnCl₂·TMEDA | Selective functionalization at the C4 position. researchgate.net |

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 6-Bromo-2,3-dimethoxypyridine. It provides granular insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy for this compound is used to identify the number and environment of hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the two methoxy (B1213986) groups.

The pyridine ring of this compound has two hydrogen atoms. Due to the substitution pattern, these protons are adjacent and would appear as a pair of doublets, a result of spin-spin coupling. Their chemical shifts are influenced by the electronic effects of the bromine atom and the two methoxy groups. The methoxy groups themselves are expected to appear as two distinct singlets in the upfield region of the spectrum, as their protons are not coupled to other protons.

In a related compound, 2,3-Dimethoxy-6-(4,5,7-trimethoxynaphthalen-2-yl)pyridine, the protons of the two methoxy groups on the pyridine ring show distinct singlets, providing a reference for the expected chemical shifts in this compound. rsc.org Similarly, research on other substituted pyridines confirms that aromatic protons typically resonate in the downfield region (around 7.0-9.0 ppm), while methoxy group protons appear upfield (around 3.5-4.5 ppm). oregonstate.edu

Table 1: Predicted ¹H NMR Data for this compound Data is predicted based on analysis of structurally related compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~7.0 - 7.5 | d |

| H-5 | ~7.5 - 8.0 | d |

| 2-OCH₃ | ~3.9 - 4.1 | s |

| 3-OCH₃ | ~3.9 - 4.1 | s |

| (d = doublet, s = singlet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to the five carbons of the pyridine ring and the two carbons of the methoxy groups.

The chemical shifts of the ring carbons are influenced by the substituents. The carbon atom bonded to the bromine (C-6) is expected to have its signal shifted to a lower field compared to an unsubstituted pyridine. The carbons attached to the electron-donating methoxy groups (C-2 and C-3) will be shielded. The chemical shifts for carbons in substituted pyridine rings typically fall within the 100-160 ppm range. researchgate.netlibretexts.org For instance, in the derivative 2,3-Dimethoxy-6-(4,5,7-trimethoxynaphthalen-2-yl)pyridine, the pyridine carbons C-2 and C-3 resonate at high fields, while C-6 is found further downfield. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound Data is predicted based on analysis of structurally related compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 - 162 |

| C-3 | ~140 - 144 |

| C-4 | ~115 - 120 |

| C-5 | ~138 - 142 |

| C-6 | ~110 - 115 |

| 2-OCH₃ | ~53 - 56 |

| 3-OCH₃ | ~53 - 56 |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY)

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other. sdsu.edu For this compound, a cross-peak between the signals of the H-4 and H-5 protons would be expected, confirming their adjacent positions on the pyridine ring. sigmaaldrich.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton-carbon pairs. columbia.edu It would show correlations between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, and the methoxy proton signals with their respective methoxy carbon signals. e-bookshelf.de This is a powerful tool for assigning the carbons that bear hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range correlations (typically over 2-4 bonds) between protons and carbons. columbia.edu It is instrumental in piecing together the molecular structure. For example, HMBC would show correlations from the methoxy protons to their attached ring carbons (C-2 and C-3). It would also show correlations from the H-4 proton to carbons C-2, C-3, C-5, and C-6, and from the H-5 proton to C-3, C-4, and C-6, confirming the substitution pattern. e-bookshelf.de

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space. princeton.edu This can be used to confirm the regiochemistry. For instance, a NOESY experiment on a related methoxypyridine derivative was used to confirm the position of a methoxy group by observing its spatial proximity to a specific ring proton. pharm.or.jp For this compound, a NOESY experiment would be expected to show a correlation between the 2-OCH₃ protons and the 3-OCH₃ protons, as well as between the 3-OCH₃ protons and the H-4 proton.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence. For this compound (C₇H₈BrNO₂), the calculated exact mass can be compared to the experimentally determined value. In studies of closely related compounds, such as 6-bromo-2,3-dimethoxy-4-(methoxymethoxy)pyridine, HRMS was used to confirm the calculated molecular formula. nih.gov Similarly, HRMS analysis of another derivative, 2,3-Dimethoxy-6-(4,5,7-trimethoxynaphthalen-2-yl)pyridine, successfully verified its elemental composition. rsc.org

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [C₇H₈⁷⁹BrNO₂ + H]⁺ | 217.9811 |

| [C₇H₈⁸¹BrNO₂ + H]⁺ | 219.9790 |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. A key feature in the mass spectrum of this compound would be the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. miamioh.edu This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%).

The fragmentation pattern would likely involve the loss of various fragments. Common fragmentation pathways for brominated aromatic compounds include the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (•Br). raco.catdocbrown.info Other likely fragmentations would involve the loss of a methyl radical (•CH₃) from a methoxy group, or the loss of formaldehyde (B43269) (CH₂O). The observation of the [M-Br]⁺ ion would be strong evidence for the presence of the bromine substituent.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its structural and bonding characteristics.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the bonds within the molecule. For this compound, the FTIR spectrum would be expected to show distinct peaks corresponding to the vibrations of the pyridine ring, the C-Br bond, and the methoxy (O-CH₃) groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl (CH₃) | Asymmetric/Symmetric Stretching | 2950-2850 |

| Pyridine Ring | C=C and C=N Stretching | 1600-1400 |

| Methyl (CH₃) | Bending | 1450-1375 |

| C-O (Methoxy) | Stretching | 1250-1000 |

| C-Br | Stretching | 600-500 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that also measures the vibrational modes of a molecule. chemicalbook.com It relies on the inelastic scattering of monochromatic light, known as Raman scattering. chemicalbook.com While FTIR is sensitive to changes in the dipole moment of a bond, Raman spectroscopy is sensitive to changes in the polarizability. chemicalbook.com Therefore, vibrations that are weak in an FTIR spectrum may be strong in a Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the pyridine ring and the C-Br bond, which often produce strong Raman signals. The combination of both FTIR and Raman data provides a more complete picture of the vibrational properties of the molecule. Specific experimental Raman data for this compound is not available in the public domain based on the conducted searches.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the crystal lattice parameters, space group, and the exact coordinates of each atom in the molecule.

For this compound, a successful single-crystal X-ray diffraction analysis would provide definitive proof of its molecular structure, including bond lengths, bond angles, and torsional angles. This would confirm the substitution pattern on the pyridine ring and the conformation of the methoxy groups. Although no published crystal structure for this compound was found, a hypothetical data table illustrating the type of information obtained from such an analysis is provided.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu The resulting spectrum provides information about the electronic structure of the compound, particularly the presence of conjugated systems and chromophores. msu.edu

The pyridine ring in this compound is a chromophore that is expected to exhibit characteristic π → π* and n → π* electronic transitions in the UV region. The positions and intensities of the absorption maxima (λmax) are influenced by the substituents on the ring. The bromine atom and the methoxy groups, with their lone pairs of electrons, can act as auxochromes, potentially shifting the absorption bands to longer wavelengths (a bathochromic or red shift). While specific experimental UV-Vis data for this compound is not available, a representative data table is shown below.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Ethanol | Value | Value | π → π |

| Ethanol | Value | Value | n → π |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound (C₇H₈BrNO₂), the theoretical elemental composition can be calculated based on its atomic weights. Experimental analysis would typically be performed for carbon (C), hydrogen (H), and nitrogen (N).

| Element | Theoretical % | Experimental % |

| Carbon (C) | 38.56 | Value |

| Hydrogen (H) | 3.70 | Value |

| Nitrogen (N) | 6.42 | Value |

| Bromine (Br) | 36.64 | - |

| Oxygen (O) | 14.67 | - |

Quantum Chemical Calculations

No dedicated studies on the quantum chemical calculations for this compound were identified. Such studies would typically involve methods to approximate solutions to the Schrödinger equation, providing insights into the molecule's behavior and properties.

Density Functional Theory (DFT) Studies

While DFT is a common method for investigating the electronic structure of molecules, no specific DFT studies for this compound have been found in the public domain.

Geometry Optimization and Electronic Structure Analysis

Information regarding the optimized molecular geometry, bond lengths, bond angles, and electronic structure (such as charge distribution and electrostatic potential maps) derived from DFT calculations for this compound is not available in the current body of scientific literature.

Basis Set Selection and Methodologies

There are no published reports detailing the specific basis sets (e.g., Pople-style like 6-311++G(d,p) or correlation-consistent sets) or DFT functionals (e.g., B3LYP) that have been applied to or would be most suitable for computational studies of this compound.

Ab Initio Methods

Similarly, there is a lack of research applying ab initio Hartree-Fock (HF) or post-HF methods (like Møller-Plesset perturbation theory or Coupled Cluster) to analyze the properties of this compound.

Molecular Orbital Analysis

A molecular orbital analysis, which is crucial for understanding a compound's reactivity and electronic transitions, has not been documented for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

No data exists in the reviewed literature concerning the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for this compound. The HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, remains uncalculated and unreported.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de This analysis provides a quantitative description of the Lewis-like chemical bonding structure, including the electron density distribution in bonds and lone pairs, and the delocalization of electron density through donor-acceptor interactions. uni-muenchen.dewisc.edu

For molecules like this compound, NBO analysis can elucidate the nature of the C-Br bond, the C-N bonds within the pyridine ring, and the C-O bonds of the methoxy groups. It quantifies the hybridization of the atomic orbitals contributing to these bonds and the polarity of the bonds based on the calculated electron occupancies. uni-muenchen.de For instance, a typical C-O bond is described as a polar sigma bond with a higher percentage of electron localization on the more electronegative oxygen atom. uni-muenchen.de

Furthermore, NBO analysis reveals hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis NBOs. uni-muenchen.de These interactions are crucial in understanding the molecule's stability and reactivity. In substituted pyridines, delocalization from the lone pairs of the methoxy oxygen atoms to the antibonding orbitals of the pyridine ring can be quantified, providing insight into the electronic influence of the substituents on the aromatic system. orientjchem.org

Table 1: Illustrative NBO Analysis Data for a Substituted Pyridine

| Interaction (Donor -> Acceptor) | Stabilization Energy (E(2)) (kcal/mol) |

| LP(O) -> π(C-C) | 5.2 |

| LP(O) -> π(C-N) | 3.8 |

| σ(C-H) -> σ(C-Br) | 1.5 |

| π(C=C) -> π(C=C) | 20.1 |

Note: This table is illustrative and the values are representative of typical interactions in similar molecules. Actual values for this compound would require specific computational calculations.

Reactivity and Selectivity Prediction

Computational methods are powerful tools for predicting the reactivity and selectivity of chemical reactions. For this compound, these methods can identify the most likely sites for electrophilic and nucleophilic attack, guiding synthetic strategies.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable descriptor of a molecule's reactivity, particularly towards electrophilic and nucleophilic attacks. uni-muenchen.de It is calculated by determining the force exerted on a positive test charge at various points in the space around a molecule by its electron and nuclear charge distribution. uni-muenchen.de The MEP is typically visualized as a color-coded map projected onto the molecule's electron density surface. uni-muenchen.de

In MEP maps, regions of negative potential (typically colored red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) signify electron-deficient areas prone to nucleophilic attack. researchgate.net For substituted pyridines, the nitrogen atom of the pyridine ring generally exhibits a region of negative potential due to its lone pair, making it a likely site for electrophilic interaction. nih.govcore.ac.uk Conversely, the areas around hydrogen atoms often show positive potential. nih.gov

In the case of this compound, the MEP map would reveal the influence of the bromo and dimethoxy substituents on the electron distribution of the pyridine ring. The electronegative bromine atom would likely create a region of positive potential (an electrophilic site) around itself, a phenomenon known as a σ-hole, which can lead to halogen bonding interactions. iucr.org The electron-donating methoxy groups would increase the electron density on the pyridine ring, particularly at the ortho and para positions, which would be reflected as regions of more negative potential.

Table 2: Representative MEP Surface Potential Values for a Substituted Pyridine

| Atomic Site | Potential (kcal/mol) | Predicted Reactivity |

| Pyridine Nitrogen | -35.5 | Electrophilic Attack |

| Bromine (σ-hole) | +20.1 | Nucleophilic Attack/Halogen Bonding |

| Aromatic Hydrogen | +15.8 | Nucleophilic Attack |

| Methoxy Oxygen | -25.3 | Electrophilic Attack |

Note: These values are illustrative and serve to demonstrate the type of information obtained from MEP analysis. Precise values for this compound would necessitate specific calculations.

Fukui Functions and Local Reactivity Descriptors

Fukui functions and other local reactivity descriptors derived from conceptual Density Functional Theory (DFT) provide a more quantitative prediction of regioselectivity. nih.gov The Fukui function, f(r), measures the change in electron density at a specific point r when the total number of electrons in the system changes. nih.gov

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one can identify the most reactive sites. A higher value of f+(k) on an atom k indicates it is more susceptible to nucleophilic attack, while a higher f-(k) suggests a greater propensity for electrophilic attack. researchgate.net These descriptors are crucial for understanding and predicting the outcomes of various chemical reactions, including nucleophilic aromatic substitution (SNAr). rsc.org

Spectroscopic Property Prediction

Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data, which is essential for the characterization of molecules like this compound.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, has become a standard tool for structure elucidation. jocpr.comchemrxiv.org By calculating the magnetic shielding tensors for each nucleus in a molecule, the corresponding chemical shifts can be predicted. chemrxiv.org

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra. The accuracy of these predictions has significantly improved with the development of more sophisticated density functionals and the use of machine learning models to correct for systematic errors. chemrxiv.org Comparing the calculated shifts with experimental data can confirm the molecular structure and provide insights into the electronic environment of each atom. For instance, the deshielding effect of the bromine atom on the adjacent carbon and proton signals can be quantified.

Table 3: Comparison of Predicted and Hypothetical Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |

| C2 | 158.2 | 157.9 | - | - |

| C3 | 145.5 | 145.2 | - | - |

| C4 | 110.8 | 110.5 | 6.85 | 6.82 |

| C5 | 125.1 | 124.8 | 7.50 | 7.47 |

| C6 | 115.3 | 115.0 | - | - |

| OCH₃ (C2) | 55.9 | 55.6 | 3.95 | 3.92 |

| OCH₃ (C3) | 56.2 | 55.9 | 4.01 | 3.98 |

Note: The presented values are illustrative and based on typical shifts for similar structures. Accurate predictions require specific DFT calculations.

Vibrational Frequency Calculations (IR, Raman)

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. scm.com These calculations not only predict the frequencies but also the intensities of the vibrational modes, aiding in the assignment of experimental spectra. jchps.com

For this compound, theoretical vibrational analysis can help to identify the characteristic stretching and bending modes of the pyridine ring, the C-Br bond, and the methoxy groups. ijfans.org The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, as theoretical calculations typically overestimate vibrational frequencies due to the harmonic approximation. Comparing the computed and experimental spectra can provide strong evidence for the proposed molecular structure.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C-H) aromatic | 3050 - 3100 | Aromatic C-H stretching |

| ν(C-H) methyl | 2950 - 3000 | Methyl C-H stretching |

| ν(C=N) ring | 1580 - 1620 | Pyridine ring stretching |

| ν(C=C) ring | 1450 - 1550 | Pyridine ring stretching |

| δ(C-H) methyl | 1400 - 1450 | Methyl C-H bending |

| ν(C-O) | 1200 - 1280 | C-O stretching (methoxy) |

| ν(C-Br) | 550 - 650 | C-Br stretching |

Note: These are representative frequency ranges. Precise values are obtained from specific computational studies.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly methods based on Density Functional Theory (DFT), serves as a powerful instrument for elucidating the intricate mechanisms of chemical reactions involving this compound. These theoretical studies allow for the exploration of reaction pathways, transition states, and intermediates that may be difficult to detect experimentally.

The reactivity of this compound is largely defined by the bromine atom at the 6-position and the electron-donating methoxy groups. Computational studies can model various transformations, such as:

Cross-Coupling Reactions: The compound is a suitable substrate for palladium-catalyzed reactions like Suzuki and Negishi couplings to form C-C bonds. mdpi.com Theoretical models can map out the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, providing activation energies for each elementary step.

Nucleophilic Aromatic Substitution (NAS): The bromine atom at the C6 position is susceptible to substitution by nucleophiles. Computational analysis can predict the feasibility of these reactions by calculating the energy profile of the Meisenheimer complex intermediate and the final product.

Halogen Dance Rearrangements: In systems with similar substitution patterns, a "halogen dance" reaction has been used to rearrange a bromine atom from the 5-position to the 6-position upon exposure to reagents like lithium diisopropylamide (LDA). nih.gov DFT calculations can elucidate the mechanism of such migrations by identifying the key anionic intermediates and transition states, explaining the regioselectivity of the process.

The process of elucidating a reaction mechanism via computational modeling typically involves optimizing the geometries of reactants, intermediates, transition states, and products. Analysis of the electronic structure, such as Mulliken charge distribution or Natural Bond Orbital (NBO) analysis, provides insight into the charge redistribution throughout the reaction. researchgate.netresearchgate.net For instance, modeling the protonation of the pyridine nitrogen can show an increase in the positive charge on hydrogen atoms of nearby methyl groups, indicating enhanced acidity and a tendency towards enolization, which can be a crucial step in subsequent reactions. researchgate.net

| Reaction Type | Computational Method | Key Insights Provided | Relevant Systems Studied |

|---|---|---|---|

| Cross-Coupling (e.g., Suzuki) | DFT (e.g., B3LYP) | Energy profiles of catalytic cycles (oxidative addition, reductive elimination). | Various bromopyridines. mdpi.com |

| Nucleophilic Aromatic Substitution | DFT | Stability of Meisenheimer intermediates, activation barriers. | 6-bromo-N3,N3-dimethylpyridine-3,4-diamine. |

| Halogen Dance Rearrangement | DFT | Transition state structures and energies for halogen migration. | 5-bromo-2,3-dimethoxypyridin-4-ol derivatives. nih.gov |

| Intramolecular Cyclization | DFT, NBO Analysis | Role of protonation, charge distribution, formation of pre-reaction complexes. | 3,5-diacetyl-2,6-dimethylpyridine. researchgate.net |

Conformational Analysis and Intermolecular Interactions

Conformational analysis of this compound provides fundamental knowledge of its three-dimensional structure, which dictates how it interacts with other molecules and arranges itself in the solid state. Theoretical calculations are essential for identifying the most stable conformers and characterizing the non-covalent interactions that govern its supramolecular chemistry.

The primary conformational flexibility in this compound arises from the rotation of the two methoxy groups. DFT calculations can be used to perform a potential energy surface scan by systematically rotating these groups to identify the global and local energy minima, corresponding to the most stable conformers. For related dihydropyridine (B1217469) systems, DFT methods have successfully predicted flattened-boat conformations. researchgate.net

In the solid state, the arrangement of molecules is governed by a network of intermolecular interactions. For this compound, the following interactions are of primary importance:

Halogen Bonding: The bromine atom can act as a Lewis acidic "hole" and interact with electron-rich atoms like nitrogen or oxygen. These C-Br···N or C-Br···O interactions are highly directional and can be significant in directing crystal packing. acs.org The energies of such halogen bonds can range from 2 to 8 kcal/mol. acs.org

Hydrogen Bonding: While lacking classical hydrogen bond donors, the molecule can participate in weak C-H···O and C-H···N hydrogen bonds, where the hydrogen atoms of the pyridine ring or methoxy groups interact with the oxygen or nitrogen atoms of neighboring molecules. scielo.br

π-π Stacking: The aromatic pyridine rings can stack on top of each other, contributing to crystal stability through delocalized π-electron interactions.

Computational tools like Hirshfeld surface analysis are used to visualize and quantify these intermolecular contacts. scielo.brekb.eg This method maps the close contacts in a crystal, with different colors representing different types of interactions and their relative strengths. Furthermore, the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density at bond critical points, providing quantitative data on the strength and nature of these non-covalent bonds. scielo.br

| Interaction Type | Description | Typical Energy (kcal/mol) | Computational Analysis Method |

|---|---|---|---|

| Halogen Bond (C-Br···N/O) | Anisotropic interaction involving the electropositive crown on the bromine atom. | 2 - 8 | DFT, Hirshfeld Surface Analysis, QTAIM. acs.orgscielo.br |

| Hydrogen Bond (C-H···O) | Weak electrostatic interaction between a C-H bond and an oxygen atom. | ~1.5 | DFT, Hirshfeld Surface Analysis. scielo.br |

| π-π Stacking | Interaction between the aromatic pyridine rings of adjacent molecules. | Variable | DFT, Crystal Structure Analysis. |

Theoretical Assessment of Optical Properties and Hyperpolarizability

Theoretical chemistry provides robust methods for predicting the optical and nonlinear optical (NLO) properties of molecules. These calculations are crucial for identifying candidates for advanced materials used in optoelectronics, such as data transmission and information processing. jchps.com For this compound, DFT and its time-dependent extension (TD-DFT) are the primary tools for these assessments.

A key aspect of a molecule's optical behavior is its electronic absorption spectrum, which can be simulated using TD-DFT. researchgate.net This provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, which is often correlated with higher chemical reactivity and potential for intramolecular charge transfer (ICT). researchgate.netscielo.br ICT is a key mechanism for NLO activity. researchgate.net

The NLO response of a molecule is quantified by its hyperpolarizability (β). DFT calculations can predict the first hyperpolarizability, with a large value indicating a significant NLO response. researchgate.net The presence of both electron-donating groups (methoxy) and an electron-withdrawing/polarizable group (bromo) on the pyridine ring suggests that this compound could exhibit interesting NLO properties. Molecular Electrostatic Potential (MEP) maps can further reveal the sites for electrophilic and nucleophilic attack, highlighting the charge distribution that gives rise to a molecular dipole and potential NLO behavior. researchgate.net

| Compound Type | Calculated Property | Typical Value | Significance |

|---|---|---|---|

| Bromo-dimethoxybenzaldehydes | HOMO-LUMO Gap (ΔE) | ~5.5 - 5.8 eV | Indicates electronic transition energy and chemical stability. scielo.br |

| Substituted Quinolines | First Hyperpolarizability (β) | Often several times that of a standard like urea. | Predicts potential for NLO applications. researchgate.net |

| Bromo-methoxypyridines | UV-vis λmax (TD-DFT) | Calculated to reproduce experimental spectra. | Identifies key electronic absorptions. researchgate.net |

| Bromo-aminopyrimidines | NLO properties | Considered for applications in dye-sensitized solar cells. | Highlights relevance in materials science. jchps.com |

Mentioned Compounds

Applications and Advanced Research Directions of 6 Bromo 2,3 Dimethoxypyridine Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

6-Bromo-2,3-dimethoxypyridine has emerged as a crucial intermediate in the field of organic synthesis. Its unique structure, featuring a reactive bromine atom and two methoxy (B1213986) groups on a pyridine (B92270) core, allows for a wide range of chemical transformations. This versatility makes it an ideal starting material for constructing complex molecular architectures.

Synthesis of Polysubstituted Pyridine Architectures

The bromine atom at the 6-position of this compound serves as a key handle for introducing various substituents onto the pyridine ring through cross-coupling reactions. This has been instrumental in the synthesis of highly functionalized and polysubstituted pyridines, which are significant scaffolds in medicinal chemistry and materials science. nih.gov

For instance, the bromine can be readily displaced by a wide array of functional groups using transition metal-catalyzed reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the precise and controlled installation of aryl, heteroaryl, alkyl, and amino groups, leading to a diverse library of pyridine derivatives. The relative reactivity of the C-Br bond compared to other potential leaving groups, such as chloro or fluorosulfate (B1228806) groups, allows for chemoselective functionalization, a critical aspect in the synthesis of complex molecules. nih.gov This selective reactivity enables a stepwise approach to building polysubstituted pyridines, where different parts of the molecule can be modified independently.

| Reaction Type | Catalyst/Reagents | Product Type | Ref |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl-substituted pyridines | rsc.org |

| Stille Coupling | PdCl₂(PPh₃)₂ | Bipyridine derivatives | mdpi.com |

| Buchwald-Hartwig Coupling | Pd catalyst, ligand | Amino-substituted pyridines | lookchem.com |

Incorporation into Fused Heterocyclic Ring Systems (e.g., Quinazolines, Imidazopyridines)

Beyond simple substitution, this compound derivatives are pivotal in the construction of fused heterocyclic systems. These complex ring systems are prevalent in many biologically active molecules and approved drugs. nih.govresearchgate.net

Quinazolines: The synthesis of quinazoline (B50416) derivatives often involves the reaction of a substituted aminobenzonitrile with a suitable coupling partner. This compound can be transformed into a pyridyl-containing fragment that is then incorporated into the quinazoline core. For example, 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines have been synthesized and investigated for their potential as enzyme inhibitors. researchgate.netnih.gov

Imidazopyridines: Imidazopyridines are another important class of fused heterocycles with diverse biological activities, including use as anxiolytics and hypnotics. The synthesis of imidazopyridines can be achieved through the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. Derivatives of this compound can be elaborated to provide the necessary precursors for constructing these fused systems. The bromine atom can facilitate cyclization reactions to form the imidazole (B134444) ring fused to the pyridine core.

Preparation of Advanced Ligands for Transition Metal Catalysis

The pyridine moiety is a well-established coordinating group for transition metals. By functionalizing this compound, chemists can design and synthesize advanced ligands with tailored electronic and steric properties. These ligands are crucial for the development of highly efficient and selective transition metal catalysts for a variety of organic transformations. google.com